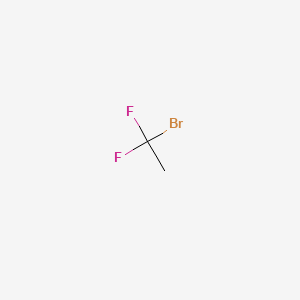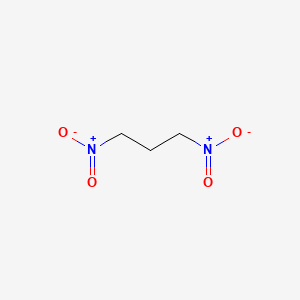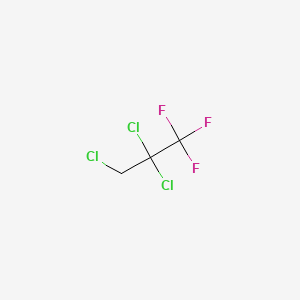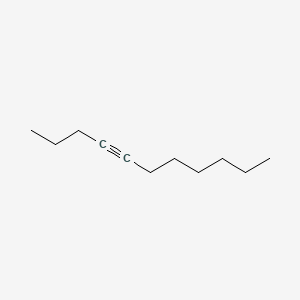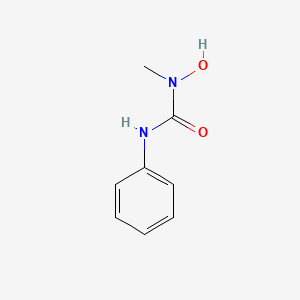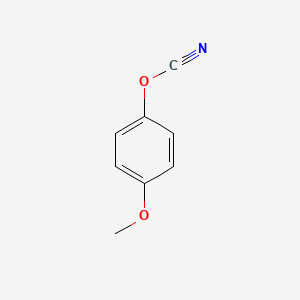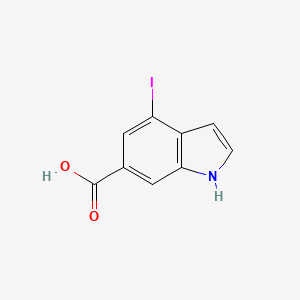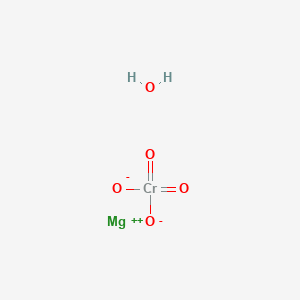
Magnesium chromate hydrate
Vue d'ensemble
Description
Magnesium chromate hydrate is a chemical compound with the formula MgCrO4·XH2O . It is a yellow, odorless, water-soluble salt . This chromate can be manufactured as a powder . It is available commercially in a variety of powders, from nanoscale to micron-sized, either as an anhydrous or hydrated form .
Synthesis Analysis
Magnesium chromate hydrate can be synthesized by quenching aqueous solutions of MgCrO4 in liquid nitrogen . Nanocrystalline MgCr2O4 with a crystal size of about 20nm is synthesized by the citrate sol-gel process .Molecular Structure Analysis
The molecular weight of magnesium chromate hydrate is 140.30 (anhydrous basis) . The compound consists of one magnesium atom (Mg), one chromium atom (Cr), and four oxygen atoms (O) .Chemical Reactions Analysis
Magnesium chromate is prepared by the reaction of magnesium salts with chromate ions . One common method involves the reaction of magnesium sulfate with potassium chromate . This produces a precipitate of magnesium chromate, which can then be collected and used for various applications .Physical And Chemical Properties Analysis
Magnesium chromate hydrate is a light yellow crystalline solid at room temperature . It is highly soluble in water, facilitating its usage in various solutions . This compound’s molar mass is around 146.3 g/mol . As an ionic compound, it has a high melting point and is not flammable, but it is considered a strong oxidizer .Applications De Recherche Scientifique
1. Structural Analysis
A study by Fortes and Wood (2012) synthesized a new hydrate of magnesium chromate, MgCrO4·11H2O, by quenching aqueous solutions of MgCrO4 in liquid nitrogen. This compound is isostructural with the mineral meridianiite (MgSO4·11H2O) and exhibits unique triclinic unit-cell parameters. The research highlights the potential for exploring this compound's structural properties in various scientific applications (Fortes & Wood, 2012).
2. Hydration Agents and Their Effects
Van der Merwe and Strydom (2006) investigated the effects of different hydrating agents on the hydration of magnesium oxide to Mg(OH)2. This research provides insights into how different agents can influence the pH, degree of hydration, and product surface area, offering potential applications in material science and engineering (Van der Merwe & Strydom, 2006).
3. Magnesia-Based Cements
Walling and Provis (2016) reviewed the chemical insights of magnesium-based inorganic cements, including magnesium chromate, over 150 years. These cements find specialized applications in precast construction, road repair, and nuclear waste immobilization. However, their cost and incompatibility with steel reinforcement limit their widespread use in civil engineering (Walling & Provis, 2016).
4. Advanced Material Applications
Pilarska, Klapiszewski, and Jesionowski (2017) provided a comprehensive overview of the synthesis, modification, and applications of magnesium hydroxide and magnesium oxide. This review discusses the use of these compounds in various fields, including as flame retardants, antibacterial agents, and components in advanced powder technology, pointing to potential applications for magnesium chromate hydrate as well (Pilarska, Klapiszewski, & Jesionowski, 2017).
5. Conversion Coatings on Magnesium Alloys
Pommiers-Belin et al. (2014) detailed the chemical mechanisms of chromate conversion coating on magnesium alloys, a process crucial for enhancing corrosion resistance. The study's insights into the formation and properties of these coatings could be relevant for applications involving magnesium chromate hydrate (Pommiers-Belin et al., 2014).
6. Biomedical Applications
Radha and Sreekanth (2017) reviewed the use of magnesium and its alloys in orthopedic implants. This research might inform the potential biomedical applications of magnesium chromate hydrate, given its related chemical properties (Radha & Sreekanth, 2017).
7. Polymer Coatings on Magnesium Alloys
Li et al. (2018) summarized the development of polymeric coatings on biodegradable magnesium alloys, providing a context for the possible use of magnesium chromate hydrate in creating protective and functional coatings on magnesium-based materials (Li et al., 2018).
Safety and Hazards
Orientations Futures
A new hydrate of magnesium chromate was synthesized by quenching aqueous solutions of MgCrO4 in liquid nitrogen . This new hydrate is isostructural with the rare mineral meridianiite (MgSO4·11H2O) . This discovery opens up new possibilities for the use of magnesium chromate hydrate in various applications.
Mécanisme D'action
. . .
Pharmacokinetics
It is soluble in water , which may influence its distribution and elimination if it were to enter the body.
Result of Action
Magnesium chromate hydrate is a confirmed carcinogen . It can cause acute dermatitis, and possibly kidney and liver damage if inhaled . Therefore, it should be treated as a hazardous waste .
Action Environment
Environmental factors can influence the action, efficacy, and stability of magnesium chromate hydrate. For instance, it should be stored at room temperature . Its solubility in water could also affect its behavior in various environments.
Propriétés
IUPAC Name |
magnesium;dioxido(dioxo)chromium;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.Mg.H2O.4O/h;;1H2;;;;/q;+2;;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDANDPWLRGULC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-][Cr](=O)(=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrH2MgO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333684 | |
| Record name | Magnesium chromate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 516851 | |
CAS RN |
23371-94-0 | |
| Record name | Magnesium chromate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23371-94-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




